molecular formula C22H17NO B13389156 (E)-2-(4-Phenylstyryl)-5-methylbenzoxazole

(E)-2-(4-Phenylstyryl)-5-methylbenzoxazole

Katalognummer: B13389156
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: LMGKWSSOGCGRMB-GXDHUFHOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-2-(4-Phenylstyryl)-5-methylbenzoxazole is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of a phenyl group and a styryl group attached to the benzoxazole core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-Phenylstyryl)-5-methylbenzoxazole typically involves the condensation of 2-aminophenol with a suitable aldehyde or ketone, followed by cyclization. One common method is the reaction of 2-aminophenol with 4-phenylcinnamaldehyde under acidic or basic conditions to form the desired benzoxazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction temperature can vary depending on the specific reagents used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Catalysts and optimized reaction conditions are often employed to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-2-(4-Phenylstyryl)-5-methylbenzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-2-(4-Phenylstyryl)-5-methylbenzoxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Wirkmechanismus

The mechanism of action of (E)-2-(4-Phenylstyryl)-5-methylbenzoxazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes, receptors, or DNA, leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenylbenzoxazole: Lacks the styryl group, making it less versatile in certain applications.

    2-(4-Methylstyryl)benzoxazole: Similar structure but with a methyl group instead of a phenyl group, affecting its chemical properties and reactivity.

    2-(4-Phenylstyryl)benzothiazole: Contains a sulfur atom in place of the oxygen atom in the benzoxazole ring, leading to different chemical behavior.

Uniqueness

(E)-2-(4-Phenylstyryl)-5-methylbenzoxazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C22H17NO

Molekulargewicht

311.4 g/mol

IUPAC-Name

5-methyl-2-[(E)-2-(4-phenylphenyl)ethenyl]-1,3-benzoxazole

InChI

InChI=1S/C22H17NO/c1-16-7-13-21-20(15-16)23-22(24-21)14-10-17-8-11-19(12-9-17)18-5-3-2-4-6-18/h2-15H,1H3/b14-10+

InChI-Schlüssel

LMGKWSSOGCGRMB-GXDHUFHOSA-N

Isomerische SMILES

CC1=CC2=C(C=C1)OC(=N2)/C=C/C3=CC=C(C=C3)C4=CC=CC=C4

Kanonische SMILES

CC1=CC2=C(C=C1)OC(=N2)C=CC3=CC=C(C=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.